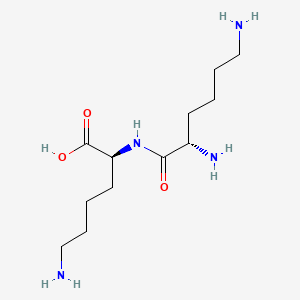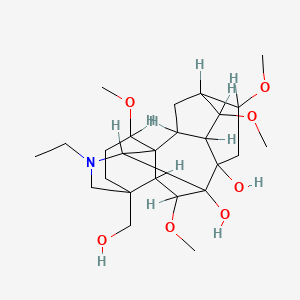
Lisil-lisina
Descripción general
Descripción
Lysyllysine is a dipeptide composed of two lysine residues. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is not commonly found in human tissues or biofluids and is classified as an ‘expected’ metabolite. Lysyllysine is known for its physiological or cell-signaling effects, although most dipeptides are short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis .
Aplicaciones Científicas De Investigación
Lysyllysine has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Lysyllysine, also known as Lys-Lys, is a dipeptide composed of two lysine residues It’s known that lysine, the building block of lys-lys, plays a crucial role in protein synthesis . Therefore, it can be inferred that Lys-Lys may interact with proteins or enzymes involved in various biological processes.
Mode of Action
It’s known that lysine, a component of lys-lys, acts as a site for hydrogen binding and a general base in catalysis . This suggests that Lys-Lys might interact with its targets in a similar manner, possibly influencing the structure and function of proteins or enzymes it interacts with.
Biochemical Pathways
Lysine, a component of Lys-Lys, is involved in several biochemical pathways. It is an essential amino acid required for the biosynthesis of proteins . Lysine biosynthesis occurs through two different anabolic routes: the diaminopimelic acid pathway (DAP) and the α-aminoadipic acid route (AAA) . As Lys-Lys is composed of two lysine residues, it’s plausible that these pathways could be relevant to its metabolism.
Pharmacokinetics
As a dipeptide, lys-lys is likely to be absorbed and distributed in the body following ingestion, metabolized by enzymatic processes, and excreted through the kidneys .
Result of Action
Given that lysine, a component of lys-lys, is involved in protein synthesis , it can be inferred that Lys-Lys might influence protein structure and function, potentially affecting various cellular processes.
Análisis Bioquímico
Biochemical Properties
Lysyllysine plays a significant role in biochemical reactions. It is involved in the Salt-Induced Peptide Formation (SIPF), a prebiotically relevant process . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interactions with adenine–adenine di-nucleotide (DA2N) and carbon nanotubes in molecular dynamics simulations .
Cellular Effects
Lysyllysine has notable effects on various types of cells and cellular processes. It influences cell function by participating in biochemical reactions and interacting with other biomolecules . For instance, Lysyllysine has been found to alleviate cell-cycle arrest and apoptosis induced by lysine deficiency .
Molecular Mechanism
At the molecular level, Lysyllysine exerts its effects through various mechanisms. It has been found to enhance the electrostatic interactions between DA2N and carbon nanotubes, which could influence the properties of these molecules .
Transport and Distribution
The transport and distribution of Lysyllysine within cells and tissues are likely mediated by transport proteins. The LysE superfamily, for instance, consists of transmembrane transport proteins that catalyze the export of amino acids, lipids, and heavy metal ions .
Subcellular Localization
The localization of molecules within cells is a complex process that involves various factors, including targeting signals and post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lysyllysine can be synthesized through peptide bond formation between two lysine molecules. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods: Industrial production of lysyllysine involves large-scale peptide synthesis techniques. These methods are optimized for high yield and purity. The process may include steps such as purification by high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product in a stable form .
Análisis De Reacciones Químicas
Types of Reactions: Lysyllysine undergoes various chemical reactions, including:
Oxidation: Lysyllysine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert lysyllysine into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on lysyllysine are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like ethylacetimidate can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of lysyllysine .
Comparación Con Compuestos Similares
Lysyllysine is unique compared to other dipeptides due to its specific structure and interactions. Similar compounds include:
Dilysine: Another dipeptide composed of two lysine residues, similar to lysyllysine.
Lysyl-Lysine: A variant of lysyllysine with slight structural differences.
Lisinopril: A compound related to lysyllysine, used in therapeutic applications.
Lysyllysine stands out due to its specific physiological and cell-signaling effects, making it a valuable compound in various scientific research fields.
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O3/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGBPTNZLWRQSY-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927364 | |
| Record name | N~2~-(2,6-Diamino-1-hydroxyhexylidene)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lysyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13184-13-9 | |
| Record name | Dilysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-(2,6-Diamino-1-hydroxyhexylidene)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LYSYLLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96TER1JROC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lysyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S,4S,10S,13R,15R)-4-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-en-11-one](/img/structure/B1675736.png)






![(2S,3S,4R,6R,8S,9S,10R,11R,14S,15R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,15-pentol](/img/structure/B1675747.png)
